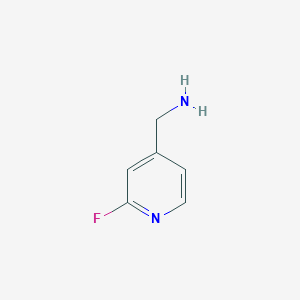

(2-Fluoropyridin-4-yl)methanamine

描述

Significance of Pyridine (B92270) Derivatives in Medicinal Chemistry

Pyridine derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. nih.govsciencepg.com These heterocyclic compounds, characterized by a six-membered ring containing a nitrogen atom, are integral to numerous approved drugs. wisdomlib.orgnih.gov The nitrogen atom within the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological targets, potentially enhancing the pharmacokinetic properties of drug molecules. nih.gov This ability to interact with receptors, coupled with the ring's planarity and miscibility with water and many organic solvents, makes pyridine a versatile scaffold in drug design. nih.gov

The significance of pyridine derivatives is underscored by their broad spectrum of biological activities. These compounds have been investigated and utilized for their anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor properties, among others. wisdomlib.orgresearchgate.net Their adaptability allows for easy functionalization, enabling chemists to create diverse libraries of compounds for screening and development. nih.govnih.gov

Overview of Fluorinated Pyridylmethanamine Scaffolds

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.govelsevierpure.com Fluorine's unique properties, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net When applied to pyridylmethanamine scaffolds, fluorination can lead to improved bioavailability and a longer half-life of potential drugs. nih.gov

The introduction of a fluorine atom can block sites of metabolic oxidation, a common pathway for drug degradation in the body. researchgate.net This enhanced metabolic stability often translates to improved therapeutic efficacy. Furthermore, the lipophilicity imparted by fluorine can facilitate the passage of molecules across biological membranes. elsevierpure.com The presence of fluorine or fluorinated groups is a notable feature in approximately twenty-five percent of approved drugs, highlighting the importance of this strategy in modern drug discovery. nih.govelsevierpure.com

Research Context of (2-Fluoropyridin-4-yl)methanamine

This compound emerges as a molecule of interest at the intersection of pyridine chemistry and fluorine chemistry. Its structure combines the advantageous properties of the pyridine ring with the strategic placement of a fluorine atom. The primary amine group attached to the methylene (B1212753) bridge at the 4-position provides a crucial point for further chemical modification and interaction with biological targets.

The hydrochloride salt of this compound, this compound hydrochloride, is a recognized chemical entity with the CAS number 859164-65-1. achmem.com Research involving this and similar structures often focuses on their potential as building blocks in the synthesis of more complex molecules with desired biological activities. The presence of the fluorine atom at the 2-position of the pyridine ring can influence the molecule's electronic properties and reactivity, making it a valuable subject of study in synthetic and medicinal chemistry.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C6H7FN2 |

| Molecular Weight | 126.13 g/mol |

| CAS Number | 859164-65-1 (for hydrochloride salt) achmem.com |

Note: Data for the free base may vary slightly.

Structure

3D Structure

属性

IUPAC Name |

(2-fluoropyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEUVSAZSYDINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631132 | |

| Record name | 1-(2-Fluoropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777056-79-8 | |

| Record name | 2-Fluoro-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777056-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoropyridin 4 Yl Methanamine and Its Derivatives

Established Synthetic Pathways for the (2-Fluoropyridin-4-yl)methanamine Core

The construction of the this compound molecule can be achieved through several strategic approaches, primarily focusing on the introduction of the aminomethyl group onto a pre-formed 2-fluoropyridine (B1216828) ring or the formation of the fluoropyridine from a suitable precursor.

Halogenation and Amination Strategies

One common route to aminopyridine derivatives involves the nucleophilic aromatic substitution of a halogen on the pyridine (B92270) ring. For instance, 2-fluoropyridine can react with various amines under different conditions. While direct amination at the 4-position of 2-fluoropyridine can be challenging, a multi-step sequence involving halogenation followed by amination is often employed. For example, a related compound, 2-amino-4-fluoropyridine, can be synthesized by reacting 2-amino-4-chloropyridine (B16104) with sodium fluoride (B91410) in N,N-dimethylformamide at elevated temperatures. chemicalbook.com This highlights a halogen exchange reaction to introduce the fluorine, followed by amination at a different position. The synthesis of the target compound, this compound, would likely involve a precursor where a suitable leaving group at the 4-position is displaced by a protected aminomethyl group or a precursor that can be converted to the aminomethyl group.

Another approach involves the use of lithium amides to promote the amination of 2-fluoropyridine. researchgate.net This method offers a transition-metal-free alternative for creating C-N bonds on the pyridine ring. researchgate.netrsc.org Furthermore, catalyst-free amination of 2-fluoropyridine with specific amines has been reported, indicating that under certain conditions, direct nucleophilic substitution is feasible. researchgate.netconsensus.app A synthetic route starting from 2-pyridine carboxylic acid has also been disclosed, which involves fluorination, conversion to an amide, and subsequent Hofmann amide degradation to yield an aminopyridine derivative. google.com

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines. organic-chemistry.org This strategy is particularly relevant for the synthesis of this compound, starting from the corresponding aldehyde, 2-fluoro-4-formylpyridine. This aldehyde can be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and borane-pyridine complexes. organic-chemistry.orgrsc.org The reaction conditions can be tuned to be mild and tolerate a range of functional groups. organic-chemistry.org

Recent advancements in this area include the use of catalyst systems like tin(IV) Lewis acids, which are moisture-tolerant and can facilitate the reductive amination of a broad range of carbonyl compounds. nih.gov Density functional theory (DFT) studies have also provided insights into the mechanism of direct reductive amination catalyzed by boron trifluoride complexes, which can aid in optimizing reaction conditions. rsc.org Furthermore, chiral catalysts have been developed for asymmetric reductive amination, which is crucial for the synthesis of enantiomerically pure amine products. nih.gov

Derivatization Strategies Utilizing this compound as a Building Block

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger and more complex molecular architectures.

Amide Bond Formations

The reaction of the primary amine of this compound with carboxylic acids or their activated derivatives is a fundamental and widely employed strategy for creating new amide-containing compounds. ntd-network.org This reaction is a cornerstone of peptide synthesis and the creation of numerous biologically active molecules. researchgate.net A variety of coupling reagents can be utilized to facilitate this transformation, such as carbodiimides, phosphonium (B103445) salts, and uranium salts. One-pot deoxyfluorination and amide bond formation using reagents like pentafluoropyridine (B1199360) (PFP) have also been developed as an efficient method. ntd-network.org Flow chemistry has emerged as a sustainable and efficient approach for amide bond formation, often leading to higher yields and shorter reaction times compared to batch processes. nih.gov Light-mediated protocols have also been developed for direct amide bond formation, offering an alternative activation method. researchgate.net

| Reagent/Method | Description | Reference |

| Pentafluoropyridine (PFP) | Used for one-pot deoxyfluorination of carboxylic acids and subsequent amide bond formation. | ntd-network.org |

| Flow Chemistry | Enables continuous production with improved efficiency and safety for amide synthesis. | nih.gov |

| Photochemical Amidation | Utilizes light to mediate the coupling of carboxylic acids and amines. | researchgate.net |

| Amino Acid Fluorides | Stable intermediates that can be used for peptide synthesis. | researchgate.net |

Coupling Reactions

The this compound scaffold can participate in various coupling reactions, typically involving the pyridine ring. While the primary amine can be a site for N-arylation or N-alkylation, the fluorine atom at the 2-position can also be a handle for certain cross-coupling reactions, although it is generally less reactive than other halogens like iodine or bromine. Palladium-catalyzed amination of 2-fluoro-4-iodopyridine (B1312466) has been shown to be selective for the 4-position under microwave conditions, suggesting that with a suitable leaving group, functionalization at the 4-position is achievable. researchgate.net

Heterocyclic Ring Formations Involving the Methanamine Moiety

The primary amine of this compound is a key nucleophile for the construction of various heterocyclic rings. By reacting with appropriate bifunctional electrophiles, a diverse range of new ring systems can be synthesized. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or a related diazine ring. Similarly, reaction with α-haloketones followed by cyclization can yield substituted imidazoles or other five-membered heterocycles. The synthesis of 2-amino-4-methylpyridine (B118599) analogues has been explored as inhibitors for inducible nitric oxide synthase, demonstrating the utility of functionalized aminopyridines in constructing bioactive molecules. nih.gov

Optimization of Synthetic Yields and Purity

The optimization of reaction conditions is paramount for the industrial-scale synthesis of this compound. Researchers have explored various parameters to maximize yields and ensure high purity of the final product. Key areas of investigation include the choice of starting materials, catalysts, solvents, and reaction temperatures.

One common synthetic route involves the reduction of 2-fluoro-4-cyanopyridine. The choice of reducing agent has been found to be a critical factor in determining the yield and purity of the resulting amine. For instance, the use of catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is frequently employed. The optimization of hydrogen pressure, temperature, and solvent system can significantly impact the efficiency of this transformation.

Another approach involves the Gabriel synthesis, starting from 4-(bromomethyl)-2-fluoropyridine. The optimization of this multi-step process includes fine-tuning the reaction conditions for the formation of the phthalimide (B116566) intermediate and its subsequent cleavage to yield the primary amine. The purity of the final product is often enhanced through recrystallization or column chromatography.

The table below summarizes key findings from studies focused on optimizing the synthesis of this compound.

| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 2-Fluoro-4-cyanopyridine | H₂, Raney Nickel | Methanolic Ammonia | 25 | 85 | >98 |

| 2-Fluoro-4-cyanopyridine | LiAlH₄ | THF | 0-25 | 78 | >97 |

| 4-(Bromomethyl)-2-fluoropyridine | Potassium Phthalimide, then Hydrazine | DMF | 80 | 75 | >99 |

Stereoselective Synthesis of Enantiopure this compound Derivatives

The development of stereoselective synthetic methods for producing enantiopure derivatives of this compound is crucial for their application in chiral drug development. Asymmetric synthesis and chiral resolution are the two primary strategies employed to obtain these enantiomerically pure compounds.

Asymmetric synthesis aims to create a single enantiomer directly. This often involves the use of chiral catalysts or auxiliaries. For example, the asymmetric reduction of a suitable prochiral precursor, such as a ketone or imine, can lead to the formation of a chiral amine. The use of chiral borane (B79455) reagents or transition metal catalysts with chiral ligands has shown promise in this area.

Chiral resolution, on the other hand, involves the separation of a racemic mixture of the amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.

Below is a table highlighting research findings on the stereoselective synthesis of derivatives of this compound.

| Precursor | Method | Chiral Agent/Catalyst | Product | Enantiomeric Excess (ee %) |

| N-(2-Fluoro-4-pyridinylmethylene)aniline | Asymmetric Reduction | (R)-CBS-oxazaborolidine | (R)-(2-Fluoropyridin-4-yl)methanamine | 92 |

| Racemic this compound | Chiral Resolution | (+)-Dibenzoyl-D-tartaric acid | (R)- and (S)-(2-Fluoropyridin-4-yl)methanamine | >99 |

Medicinal Chemistry Applications and Pharmacological Investigations

Biological Target Engagement Studies

Understanding how a compound interacts with biological molecules, such as enzymes, is fundamental to elucidating its pharmacological potential.

Enzyme inhibition is a common mechanism of action for many drugs. The ability of a compound to selectively inhibit a particular enzyme can have significant therapeutic effects.

Investigations into the inhibition of Lysyl Oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases and cancer, have been a focus for structurally similar compounds. For instance, (2-Chloropyridin-4-yl)methanamine has been identified as a selective inhibitor of LOXL2. nih.govmedchemexpress.com However, specific inhibitory activity data for (2-Fluoropyridin-4-yl)methanamine against LOXL2 is not available in the reviewed scientific literature.

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurological disorders. criver.com While other amine-containing compounds have been evaluated for their MAO selectivity, there is no published data on the MAO inhibition profile or selectivity of this compound. medchemexpress.com

Enzyme Inhibition Profiles

Rho-associated Protein Kinase (ROCK) Inhibition

Rho-associated protein kinases (ROCK) are serine/threonine kinases that have emerged as significant therapeutic targets for a variety of diseases, including hypertension, glaucoma, and cancer. nih.gov ROCK inhibitors function by interfering with the kinase's activity, often by competing with ATP at the binding site. nih.gov While several ROCK inhibitors have been developed, such as Fasudil, which features an isoquinoline (B145761) core, direct studies demonstrating the inhibitory activity of this compound against ROCK are not prominent in the reviewed literature. nih.gov However, the exploration of novel heterocyclic scaffolds is a continuing effort in the development of selective ROCK inhibitors. For instance, research into other heterocyclic structures like 2,4-diaminopyrimidines has yielded potent inhibitors for other kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), demonstrating the potential of such scaffolds in kinase-targeted drug discovery. nih.gov The investigation of this compound and its analogues could therefore be a potential avenue for identifying new ROCK inhibitors.

Receptor Agonism/Antagonism Studies (e.g., 5-HT1AR)

The serotonin (B10506) 1A receptor (5-HT1A) is a well-established target for the treatment of central nervous system (CNS) disorders like anxiety and depression. nih.gov A common structural motif in many 5-HT1A receptor ligands is the arylpiperazine group connected by an alkyl chain to a terminal moiety. nih.govsemanticscholar.org Several studies have shown that replacing the typical phenyl group with a heteroaromatic ring, such as pyridine (B92270), can result in high-affinity ligands. nih.govnih.gov For example, pyridinylpiperazine derivatives have been identified as potent 5-HT1A receptor ligands. nih.gov

Research into various 1-arylpiperazine derivatives has demonstrated that a 2-pyridyl substituent can confer high affinity and selectivity for the 5-HT1A receptor. nih.gov This suggests that the nitrogen atom in the pyridine ring plays a critical role in the ligand-receptor interaction. Although direct binding data for this compound is not specified, the structural similarities to known 5-HT1A ligands warrant its investigation as a potential agonist or antagonist at this receptor. The table below summarizes the binding affinities of several pyridinyl derivatives for the 5-HT1A receptor, illustrating the potential of this scaffold.

| Compound Name | Structure | 5-HT1A Receptor Affinity (Ki, nM) |

| 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine (SYA16263) | Arylalkyl-pyridinylpiperazine | 1.1 nih.gov |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) | Indanone-pyridinylpiperazine | 0.74 nih.gov |

| 2-pyridyl N-piperazine derivative with tetralin moiety | Tetralin-pyridinylpiperazine | ~0.3 nih.gov |

Ligand/Substrate Interactions with Enzymes and Receptors

The interaction of a ligand like this compound with its biological target is governed by a range of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The 2-fluoropyridine (B1216828) moiety offers several key features for such interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, a common and critical interaction in many enzyme and receptor binding pockets. frontiersin.org The fluorine atom, being highly electronegative, can alter the electronic properties of the pyridine ring and participate in specific interactions with the protein.

For example, in studies of pyrazolo[1,5-a]pyridine-based kinase inhibitors, the pyridine ring was observed to form π-alkyl interactions with hydrophobic residues in the binding site. frontiersin.org Similarly, in the development of inhibitors for PI3 kinase p110alpha, quinazoline (B50416) and thienopyrimidine derivatives (which are structurally related to pyridine) were evaluated, with the heterocyclic core playing a central role in binding. nih.gov The table below shows examples of interactions between pyridine-containing ligands and their respective protein targets.

| Ligand Class | Target Protein | Key Interactions |

| Pyrazolo[1,5-a]pyridine analogues | Candida albicans Yck2 Kinase | Hydrophobic bonds and van der Waals interactions. frontiersin.org |

| 4-morpholino-2-phenylquinazolines | PI3 Kinase p110alpha | Not specified, but heterocyclic core is essential for potent inhibition. nih.gov |

| 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide | IRAK4 | The design focused on engaging the active site and leveraging 3D topology. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity.

Impact of Pyridine Ring Substitutions on Biological Activity

The substitution pattern on the pyridine ring is a critical determinant of biological activity. nih.gov The position and nature of substituents can influence binding affinity, selectivity, and pharmacokinetic properties. In the case of this compound, the fluorine atom at the 2-position significantly affects the electronic character of the ring.

General SAR studies on pyridine derivatives have shown varied effects for halogen substitutions. In some cases, halogen atoms have been associated with lower antiproliferative activity compared to methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups. nih.gov However, in other contexts, fluorine substitution is a key component for potent activity. For instance, in a series of TRPV1 antagonists based on a 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide scaffold, various substitutions on a C-terminal pyridine ring were explored. This study revealed that modifying the substituents on the pyridine ring, such as replacing a trifluoromethyl group with a difluorochloromethyl group, could optimize antagonist activity. nih.gov This highlights that the impact of a substituent like fluorine is highly context-dependent, and further substitutions on the this compound ring would require empirical testing to determine their effect on any specific biological target.

Influence of Methanamine Moiety Modifications on Activity

The methanamine moiety [(CH₂NH₂)] serves as a linker between the fluoropyridine core and, presumably, a pharmacophoric feature or interaction point within a receptor. Modification of this linker is a common strategy in drug optimization. Potential modifications include:

Chain length: Extending or shortening the alkyl chain can alter the distance between the pyridine ring and other interacting groups, which can be crucial for optimal binding.

Alkylation/Arylation of the amine: Introducing substituents on the nitrogen atom can impact basicity, lipophilicity, and the ability to form hydrogen bonds. This can also introduce new interactions with the target protein.

Substitution on the methylene (B1212753) bridge: Adding substituents to the carbon atom of the methanamine group can introduce chirality and create steric bulk, which may enhance selectivity or potency.

For example, studies on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as 5-HT1A receptor agonists explored various modifications to the amine and the group it connects to, demonstrating that these changes significantly affect binding affinity and functional activity. researchgate.net Similarly, modifications to the side chains of 1-aryl-4-alkylpiperazines were crucial for achieving high affinity for the 5-HT1A receptor. nih.gov

Computational and Theoretical Studies in the Research of 2 Fluoropyridin 4 Yl Methanamine

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structural information of a biological target to design effective inhibitors. For the (2-Fluoropyridin-4-yl)methanamine scaffold, a key area of application has been in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrosis and cancer. nih.govmdpi.com

LOXL2 is a copper-containing amine oxidase that catalyzes the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.gov This process is vital for tissue stability, but its dysregulation contributes to the pathological stiffness of fibrotic tissues and creates a favorable microenvironment for tumor progression. nih.govmdpi.com Consequently, inhibiting LOXL2 is a promising therapeutic strategy.

The application of SBDD to LOXL2 has faced a significant hurdle: the lack of an experimentally determined crystal structure of the catalytically active, mature form of the enzyme. ku.edunih.gov Researchers have overcome this by generating homology models and 3D-predicted structures based on related proteins and the known structure of the inactive LOXL2 precursor. ku.edunih.gov These computational models provide crucial insights into the architecture of the active site, which contains a copper (Cu2+) ion and a unique Lysyl-Tyrosine Quinone (LTQ) cofactor essential for catalysis. nih.govnih.gov

Inhibitors based on the pyridine-4-ylmethanamine framework are designed to interact with this active site. The primary amine of the methanamine group is believed to be crucial for binding and inhibitory activity. The design process involves computationally docking candidate molecules into the modeled active site to predict their binding affinity and orientation. The pyridine (B92270) ring and its substituents, such as the fluorine atom in this compound, are critical for establishing selectivity and modulating physicochemical properties. The fluorine atom, being a small and highly electronegative group, can influence the electronic properties of the pyridine ring and form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with active site residues.

Structure-activity relationship (SAR) studies on a series of 2-substituted pyridine-4-ylmethanamines have provided valuable data for optimizing inhibitors against human LOXL2 (hLOXL2). While specific data for the 2-fluoro analog is not widely published, the SAR of related compounds highlights the importance of the substituent at the 2-position. For instance, its close analog, (2-Chloropyridin-4-yl)methanamine, has been identified as a potent and selective LOXL2 inhibitor. nih.govacs.orgmedchemexpress.com

Table 1: Structure-Activity Relationship of 2-Substituted Pyridine-4-ylmethanamine Analogs as hLOXL2 Inhibitors

Data sourced from ACS Med. Chem. Lett. 2017, 8, 8, 873–877. nih.gov

This data clearly demonstrates that substitution with an electron-withdrawing group at the C2 position of the pyridine ring significantly enhances inhibitory potency against hLOXL2. The chloro-substituted analog is particularly potent, suggesting that the this compound analog would also be a strong candidate for LOXL2 inhibition, warranting its synthesis and evaluation.

De Novo Design Principles for this compound Derivatives

De novo design involves the creation of novel molecular structures from the ground up, often using computational algorithms. nih.govyoutube.com This approach is particularly valuable for exploring new chemical space and generating compounds with unique scaffolds and intellectual property profiles. nih.gov The this compound moiety serves as an excellent starting point or building block in de novo design for several reasons: its structural simplicity, defined vector points for chemical modification, and favorable physicochemical properties conferred by the fluoropyridine ring.

The core principles of de novo design for derivatives of this compound focus on strategies like fragment growing, scaffold hopping, and linker modification, guided by a target's structural information and desired pharmacological profile.

Fragment Growing: This strategy starts with a core fragment, such as this compound, docked into the target's binding site. Computational algorithms then explore ways to "grow" the molecule by adding functional groups or larger chemical moieties from a virtual library of building blocks. acs.org The goal is to identify additions that form favorable new interactions (e.g., hydrogen bonds, hydrophobic contacts) with unoccupied pockets of the binding site, thereby increasing affinity and selectivity.

Scaffold Hopping: This principle aims to replace the central pyridine core with a different chemical scaffold while retaining the key binding interactions of the original molecule. nih.gov For example, an algorithm might identify that the primary amine and the fluoropyridine nitrogen are the essential pharmacophore points. It would then search for novel ring systems (e.g., pyrimidines, thiazoles, or non-aromatic heterocycles) that can present these key features in the same spatial orientation, leading to entirely new classes of inhibitors.

Property Modulation: A key aspect of derivative design is fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The this compound scaffold offers several handles for this. The fluorine atom, for instance, lowers the basicity (pKa) of the pyridine nitrogen compared to its non-fluorinated counterpart. This can reduce off-target interactions with aminergic G-protein coupled receptors (GPCRs) and improve metabolic stability. Further modifications can be designed to optimize properties like solubility, lipophilicity, and cell permeability.

Table 2: Key Principles for De Novo Design of this compound Derivatives

By applying these computational design principles, researchers can systematically explore the chemical space around the this compound scaffold to generate novel derivatives with high potency, selectivity, and optimized pharmacokinetic profiles for targets like LOXL2.

Table of Mentioned Compounds

Analytical Methodologies for Research Grade Characterization of 2 Fluoropyridin 4 Yl Methanamine and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated pyridine (B92270) derivatives. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within a molecule. nih.gov

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (2-Fluoropyridin-4-yl)methanamine, characteristic signals would be expected for the aminomethyl protons (CH₂NH₂) and the aromatic protons on the pyridine ring. The chemical shifts and splitting patterns of the pyridine protons are influenced by the fluorine substituent.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom attached to the fluorine will exhibit a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR is particularly valuable for fluorinated compounds. nih.gov It provides direct information about the chemical environment of the fluorine atom. nih.gov The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment, making it a powerful tool for confirming the presence and position of the fluorine substituent on the pyridine ring. nih.govrsc.org The analysis of coupling constants between fluorine and adjacent protons (JHF) and carbons (JFC) in 2D NMR experiments like ¹H-¹⁹F HETCOR and ¹⁹F-¹³C HMBC can further confirm the molecular structure. nih.gov

Table 1: Representative NMR Data for Fluorinated Pyridine Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| 2-Fluoropyridine (B1216828) | ¹H | 8.23 (d), 7.78 (m), 7.18 (m), 6.93 (m) | - |

| ¹⁹F | -60.7 | J(F,H) = 8.19, 2.49, -2.63 | |

| 2-Amino-4-fluoropyridine | ¹H | Signals for aromatic protons and amino group | - |

Data sourced from publicly available spectral databases. chemicalbook.comchemicalbook.com Note: Specific shifts and coupling constants for this compound would require experimental determination.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). libretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. rsc.org

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. libretexts.orglibretexts.orgsapub.org Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orgmiamioh.edu The presence of the pyridine ring and the fluorine atom will also influence the fragmentation pattern. nih.gov HRMS would be used to confirm the elemental composition, C₆H₇FN₂. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected m/z [M+H]⁺ | Elemental Formula |

| Low-Resolution MS | ~127.06 | - |

| High-Resolution MS | 127.0675 | C₆H₈FN₂ |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity. These methods rely on the differential distribution of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. ptfarm.plpensoft.net For purity assessment of this compound, a reversed-phase HPLC method is typically employed. pensoft.netresearchgate.net In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥99% is often required for research-grade material. selleckchem.com Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and robustness. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. ptfarm.pl This hyphenated technique is particularly useful for identifying impurities and degradation products in a sample. As the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each component. This allows for the confident identification of even minor impurities that may not be identifiable by HPLC with UV detection alone.

Future Research Directions and Therapeutic Potential

Expansion of Chemical Space for Novel (2-Fluoropyridin-4-yl)methanamine Derivatives

A primary focus of future research will be the systematic expansion of the chemical space around the this compound core. The goal is to generate diverse libraries of novel analogues to build robust Structure-Activity Relationships (SAR) and optimize compounds for specific biological targets.

Key synthetic strategies will likely involve modifications at two primary sites: the aminomethyl group and the pyridine (B92270) ring.

Substitution on the Pyridine Ring: While the 2-fluoro substituent is a key feature, influencing the electronic nature and metabolic stability of the ring, the remaining positions (3, 5, and 6) are amenable to further substitution. Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce various aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity and allowing for exploration of new binding pockets on a target protein.

The development of pyridine-based inhibitors for various protein classes, such as kinases, has demonstrated the value of this approach. For example, studies on 4-phenoxypyridine (B1584201) derivatives have shown that the addition of specific substituents can lead to potent and selective inhibitors of kinases like c-Met and Flt-3. nih.gov A similar systematic approach to derivatizing the this compound scaffold is a promising strategy for discovering novel bioactive molecules.

Table 1: Potential Modifications and Resulting Compound Classes

| Modification Site | Reaction Type | Resulting Functional Group | Potential Property Modulation |

| 4-methanamine | Acylation | Amide | Altered H-bonding, polarity |

| 4-methanamine | Reductive Amination | Secondary/Tertiary Amine | Modified basicity, steric bulk |

| 4-methanamine | Sulfonylation | Sulfonamide | Introduction of acidic H-bond donor |

| Pyridine Ring (C3, C5, C6) | Suzuki Coupling | Aryl/Heteroaryl | Increased size, lipophilicity, pi-stacking |

| Pyridine Ring (C3, C5, C6) | Buchwald-Hartwig | Amino/Alkoxy groups | Altered electronics, H-bonding |

Advanced Pharmacological Profiling and In Vivo Efficacy Studies

To translate novel derivatives into viable therapeutic candidates, extensive pharmacological evaluation is essential. Initial in vitro screening will identify potent compounds, which must then be subjected to rigorous profiling to determine their mechanism of action, selectivity, and efficacy in disease-relevant models.

A key example highlighting the potential of this scaffold comes from its structural analog, (2-Chloropyridin-4-yl)methanamine, which was identified as a selective and potent inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2). medchemexpress.com LOXL2 is a validated target in fibrosis and oncology, making its inhibitors therapeutically relevant. The chloro-analogue demonstrated significant potency, which provides a strong rationale for investigating this compound-based derivatives against this and other targets. The fluorine substituent, in particular, may offer advantages over chlorine in terms of metabolic stability and potential for specific interactions within a protein's binding site.

Future studies should involve:

In Vitro Profiling: Screening derivatives against a panel of enzymes and receptors to assess selectivity. For promising hits, detailed enzyme kinetics and binding assays (e.g., Isothermal Titration Calorimetry) will elucidate the nature of the interaction.

Cellular Activity: Assessing the ability of compounds to modulate target activity in cellular models of disease, such as cancer cell lines or fibrotic cells.

In Vivo Efficacy: Testing lead compounds in animal models of disease to evaluate their therapeutic effect. For a potential LOXL2 inhibitor, this would involve models of liver or lung fibrosis, or tumor models where LOXL2 is highly expressed.

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they have suitable drug-like qualities for in vivo use.

Table 2: Pharmacological Data for a Structurally Related LOXL2 Inhibitor

| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity Profile |

| (2-Chloropyridin-4-yl)methanamine | LOXL2 | Enzyme Inhibition | 126 | >30 µM vs MAO-A, MAO-B, SSAO |

Data from a related compound suggests the potential for the this compound scaffold. medchemexpress.com

Applications in Targeted Drug Delivery Systems

The structure of this compound is well-suited for incorporation into targeted drug delivery systems, which aim to concentrate therapeutic agents at the site of disease and reduce systemic exposure. wuxiapptec.com

The primary amine of the aminomethyl group provides a convenient attachment point for conjugating the molecule to various delivery platforms. One major application is in the field of Antibody-Drug Conjugates (ADCs) . In an ADC, a highly potent cytotoxic drug is attached via a linker to an antibody that targets a tumor-specific antigen. wuxiapptec.comnih.gov The this compound moiety could function as part of a stable, non-cleavable linker. After the ADC binds to a cancer cell and is internalized, the antibody is degraded in the lysosome, releasing the drug-linker conjugate, which then exerts its cytotoxic effect. The stability of the linker is crucial to prevent premature drug release in circulation, which can cause off-target toxicity. nih.gov

Furthermore, the fluorinated pyridine core can be used to functionalize nanoparticles or liposomes , creating vehicles for targeted delivery of drugs or imaging agents. mdpi.com The fluorine atom itself offers a unique handle for imaging. By using the radioactive isotope Fluorine-18 ([¹⁸F]), the scaffold can be converted into a PET (Positron Emission Tomography) tracer. This would allow for non-invasive, whole-body imaging to track the biodistribution and target engagement of the drug delivery system in real-time. nih.gov

Development of this compound as a Tool Compound in Biological Research

Beyond direct therapeutic use, well-characterized derivatives of this compound can serve as invaluable tool compounds for basic biological research. A tool compound is a potent and selective small molecule inhibitor or activator of a specific protein, used to probe its biological function.

The development of PET ligands from related pyridine scaffolds for imaging targets in the brain, such as the O-linked-β-N-acetyl-glucosamine hydrolase (OGA), demonstrates the utility of this chemical class in creating high-quality research tools. nih.gov A selective derivative of this compound could be developed to:

Validate Novel Drug Targets: By selectively inhibiting a protein of interest, researchers can study the resulting phenotype in cells or animal models to validate its role in a disease pathway.

Elucidate Signaling Pathways: A specific inhibitor can be used to dissect complex biological circuits, helping to understand downstream effects and pathway regulation.

Create Chemical Probes: The aminomethyl group can be used to attach reporter tags, such as biotin (B1667282) or fluorescent dyes. These "chemical probes" can be used in pull-down experiments to identify the protein's binding partners or in microscopy to visualize its subcellular localization.

The creation of a [¹⁸F]-labeled version of a selective inhibitor based on this scaffold would provide a powerful PET tracer for quantifying target protein expression levels in living subjects, including in preclinical disease models and potentially in human clinical research. nih.govresearchgate.net

常见问题

Q. What synthetic routes are most effective for preparing (2-Fluoropyridin-4-yl)methanamine, and what are critical reaction conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution on 2-fluoro-4-chloropyridine using ammonia or amine derivatives under high-temperature reflux (e.g., 100–120°C in ethanol). Alternatively, reductive amination of 2-fluoropyridine-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature provides a milder route . Key considerations:

- Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) or recrystallization from ethanol.

- Yield optimization : Use anhydrous solvents and inert gas (N2/Ar) to prevent side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Expect signals at δ 8.2–8.4 ppm (pyridine H-3/H-5) and δ 3.9–4.1 ppm (CH2NH2).

- 19F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 141.1 (C6H8FN2+).

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to resolve crystal structures .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Recommended precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Spill management : Neutralize with 5% acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 2-fluoro group acts as a meta-directing substituent, enhancing electron-deficient character at the pyridine ring. This facilitates:

- Suzuki-Miyaura Coupling : Use Pd(PPh3)4/K2CO3 in DMF/H2O (3:1) at 80°C for aryl boronic acid coupling at the 4-position.

- SNAr Reactions : React with thiols or amines at the 4-position under mild conditions (e.g., Et3N, DMF, 50°C) .

Contradiction Note : Fluorine’s electronegativity may reduce nucleophilic attack rates compared to non-fluorinated analogs—optimize catalysts (e.g., Pd vs. Cu) for specific transformations .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase (AChE) or GABA receptors.

- Parameter setup : Include fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25) for accurate docking .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes.

Validation : Compare results with experimental IC50 values from enzyme inhibition assays (e.g., Ellman’s method for AChE) .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or salt derivatives (e.g., dihydrochloride vs. free base). To standardize:

- Solubility Screening : Use a shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C.

- HPLC Analysis : Quantify saturation concentrations via calibration curves (λ = 254 nm).

- Salt Formation : Prepare the dihydrochloride salt (CAS 667906-60-7) to enhance aqueous solubility (>50 mg/mL) for in vivo studies .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。